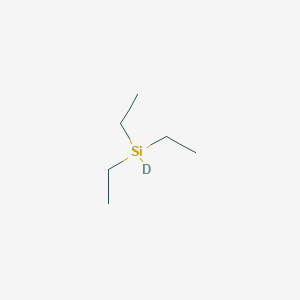

Triethyl(silane-d)

Overview

Description

Triethylsilane-d (TES-d) is a versatile and powerful organic compound that has been used in a variety of scientific research applications. TES-d is a colorless, odorless, and flammable liquid that is composed of three ethyl groups attached to a silicon atom. It is a highly reactive compound that can be used as a catalyst, a reducing agent, an oxidizing agent, a reagent, and a solvent. TES-d has a wide range of applications in the fields of organic and inorganic chemistry, biochemistry, and materials science.

Scientific Research Applications

Radical-Based Reducing Agent : Tris(trimethylsily1)silane, a compound closely related to Triethyl(silane-d), has been identified as an effective reducing agent for various organic compounds. It functions as a mediator in forming intermolecular carbon-carbon bonds via radicals, allowing a variety of organic substrates to be used as alkyl radical precursors (Ballestri et al., 1991).

Synthetic Chemistry Applications : Tris(trimethylsilyl)silane (TTMSS) has found widespread applications in organic chemistry over the past 30 years. It has been used in functional group insertion, transformations, preparation of complex molecules, natural products, polymers, surfaces, and new materials (Chatgilialoglu et al., 2018).

Hydrosilylation and Radical Reactions : Recent applications of tris(trimethylsilyl)silane in radical reductions and hydrosilylation show its ability to carry out reactions under mild conditions with high yields and excellent chemo-, regio-, and stereoselectivity (Chatgilialoglu & Lalevée, 2012).

Inorganic-Organic Layered Materials : Triethoxy(alkyl)silanes, similar in structure to Triethyl(silane-d), have been used to form highly-organized inorganic-organic layered materials, demonstrating their potential in material science applications (Shimojima et al., 1997).

Cross-Coupling in Organic Synthesis : Aryl(triethyl)silanes, closely related to Triethyl(silane-d), undergo cross-coupling with iodoarenes, facilitated by catalytic amounts of copper(II) compounds. This transformation allows coupling of aromatic hydrocarbons with iodoarenes via triethylsilylation, highlighting its utility in organic synthesis (Komiyama et al., 2016).

Mechanism of Action

Target of Action

Triethyl(silane-d) primarily targets electron-deficient centers . The polar nature of the Si-H bond enables triethyl(silane-d) to act as a hydride donor to these centers .

Mode of Action

The Si-H bond in triethyl(silane-d) is the main player in its mechanism of action . This bond is reactive, and the hydrogen atom can be transferred to an unsaturated organic compound by breaking this bond . This transfer helps the other molecule reduce it .

Biochemical Pathways

Triethyl(silane-d) is used in organic synthesis as a reducing agent and as a precursor to silyl ethers . It is often used in studies of hydrosilylation catalysis . The reduction of α,β-unsaturated ketones or aldehydes with triethyl(silane-d) gives 1,4-addition resulting in reduction of the double bond .

Pharmacokinetics

Its physical properties such as boiling point (107–108 °c), density (0737 g/mL at 25 °C), and log P (308) can provide some insights . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in biological systems.

Result of Action

The result of triethyl(silane-d)'s action is the reduction of the target molecule . For example, it can reduce primary alcohols and ethers to the corresponding hydrocarbons . It can also reduce α,β-unsaturated ketones or aldehydes, resulting in the reduction of the double bond .

Action Environment

The action of triethyl(silane-d) can be influenced by the environment. For instance, while most reduction reactions occur in an alkaline environment, triethyl(silane-d) can act as a reducing agent in acidic environments such as TFA . This versatility makes it a valuable tool in organic synthesis.

Safety and Hazards

Triethyl(silane-d) is classified as Acute Tox. 4 Dermal - Acute Tox. 4 Inhalation - Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 . It is harmful if swallowed, in contact with skin or if inhaled . It causes skin irritation and serious eye irritation . Proper precautions should be taken to vent possible hydrogen buildup when opening vessels in which triethylsilane is stored .

Future Directions

Triethyl(silane-d) is a stable isotope with 97 atom % D and is available for shipping . It has a wide range of applications in organic chemistry thanks to its simple but potent chemical formula, C6H16Si . Unique properties make this compound stand out . It’s frequently used as a reducing agent in organic chemistry . Its reactive Si-H bond transfers hydrogen to other molecules, enabling reduction reactions . This property is useful for selective reduction in complex organic compound synthesis .

Biochemical Analysis

Biochemical Properties

Triethyl(silane-d) is known for its role in biochemical reactions, particularly those involving silicon-based reagents . It has relatively stable Si-C bonds and can act as a reducing agent or a source of hydride ions . The reactive Si-H bond in Triethyl(silane-d) transfers hydrogen to other molecules, enabling reduction reactions . This property is useful for selective reduction in complex organic compound synthesis .

Molecular Mechanism

The molecular mechanism of Triethyl(silane-d) primarily involves its Si-H bond. This bond is reactive and can transfer a hydrogen atom to an unsaturated organic compound, facilitating its reduction . This mechanism allows Triethyl(silane-d) to act as a reducing agent in various biochemical reactions .

Temporal Effects in Laboratory Settings

It is known that Triethyl(silane-d) is a stable compound that can be stored for extended periods without significant degradation .

properties

IUPAC Name |

deuterio(triethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16Si/c1-4-7(5-2)6-3/h7H,4-6H2,1-3H3/i7D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQRLNPVMDITEJU-WHRKIXHSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[SiH](CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][Si](CC)(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30450711 | |

| Record name | Triethyl(silane-d) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30450711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1631-33-0 | |

| Record name | Triethylsilane-d | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1631-33-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triethyl(silane-d) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30450711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1631-33-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

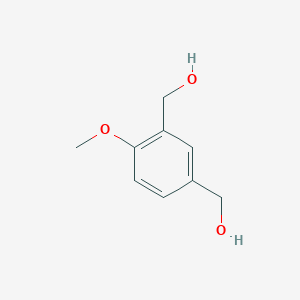

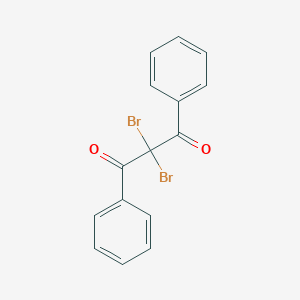

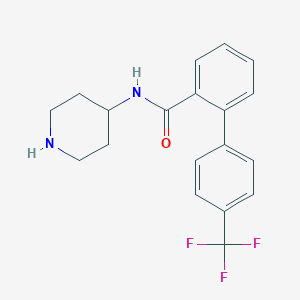

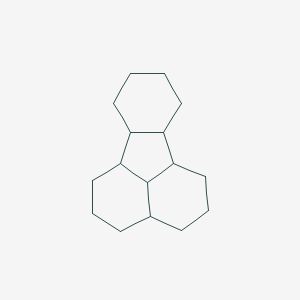

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.